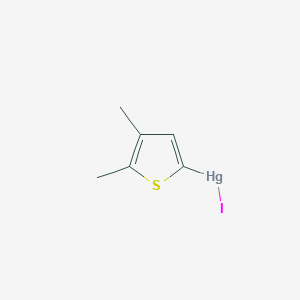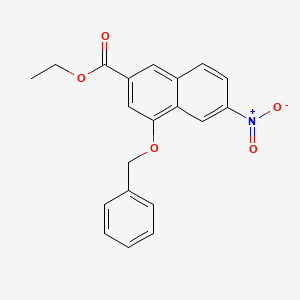
2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-naftalenocarboxílico, 6-nitro-4-(fenilmetoxi)-, éster etílico es un compuesto orgánico que pertenece a la clase de los derivados del naftaleno. Este compuesto se caracteriza por la presencia de un sistema de anillo de naftaleno sustituido con un grupo ácido carboxílico, un grupo nitro, un grupo fenilmetoxi y un grupo éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-naftalenocarboxílico, 6-nitro-4-(fenilmetoxi)-, éster etílico normalmente implica varios pasos:
Esterificación: El grupo ácido carboxílico se convierte en un éster etílico utilizando etanol y un catalizador ácido fuerte como el ácido sulfúrico.
Sustitución fenilmetoxi:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-naftalenocarboxílico, 6-nitro-4-(fenilmetoxi)-, éster etílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno y un catalizador de paladio.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno y un catalizador de paladio.
Sustitución: El grupo fenilmetoxi se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno y catalizador de paladio.
Reducción: Gas hidrógeno y catalizador de paladio.
Sustitución: Fenilmetanol y una base adecuada.
Principales productos formados
Oxidación: Formación de un derivado amino.
Reducción: Formación de un derivado amino.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-naftalenocarboxílico, 6-nitro-4-(fenilmetoxi)-, éster etílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de las interacciones enzimáticas y las vías metabólicas.
Medicina: Investigado por sus posibles propiedades farmacológicas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-naftalenocarboxílico, 6-nitro-4-(fenilmetoxi)-, éster etílico implica su interacción con objetivos moleculares y vías específicas. El grupo nitro puede sufrir reducción para formar un grupo amino, que luego puede interactuar con varias enzimas y proteínas. El grupo fenilmetoxi también puede participar en interacciones hidrofóbicas con moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-naftalenocarboxílico, 6-nitro-4-(metoxi)-, éster etílico: Estructura similar pero con un grupo metoxi en lugar de un grupo fenilmetoxi.
Ácido 2-naftalenocarboxílico, 6-amino-4-(fenilmetoxi)-, éster etílico: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
Ácido 2-naftalenocarboxílico, 6-nitro-4-(fenilmetoxi)-, éster metílico: Estructura similar pero con un grupo éster metílico en lugar de un grupo éster etílico.
Singularidad
El ácido 2-naftalenocarboxílico, 6-nitro-4-(fenilmetoxi)-, éster etílico es único debido a la presencia del grupo fenilmetoxi, que puede mejorar sus interacciones hidrofóbicas y potencialmente aumentar su actividad biológica.
Propiedades
Fórmula molecular |
C20H17NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
ethyl 6-nitro-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-2-25-20(22)16-10-15-8-9-17(21(23)24)12-18(15)19(11-16)26-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
Clave InChI |
NOHIXTMFNGJRTP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



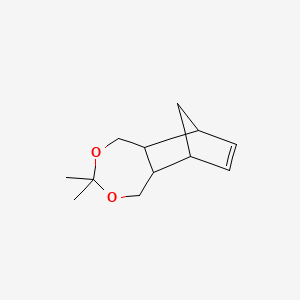
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)
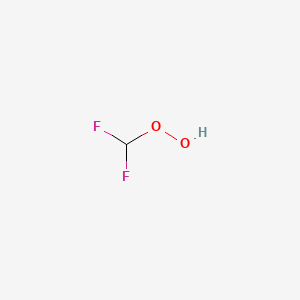
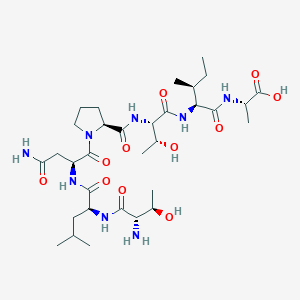
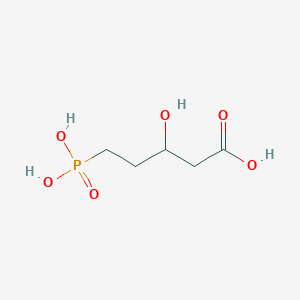
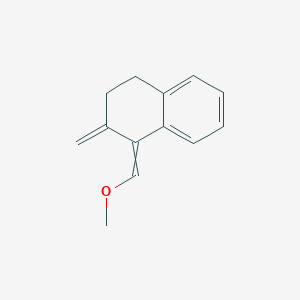

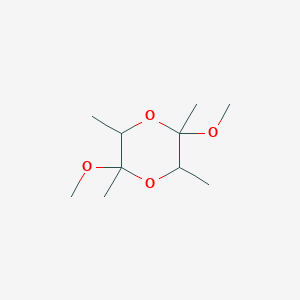
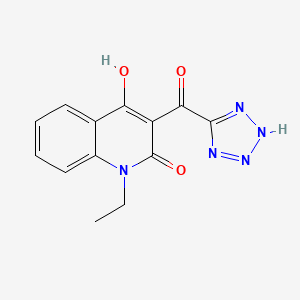
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
